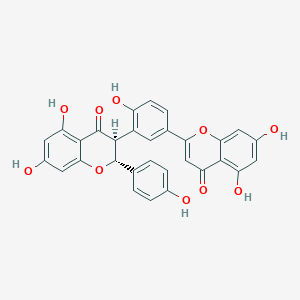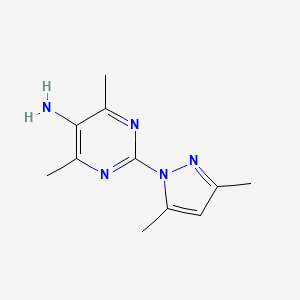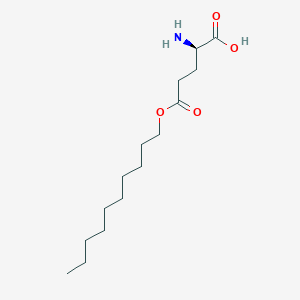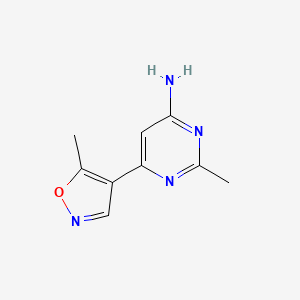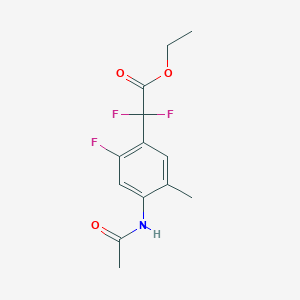
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The boronic acid group can also participate in catalytic cycles, facilitating the transformation of substrates in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Methylphenyl)boronic acid: Similar to phenylboronic acid but with a methyl group on the phenyl ring.
(2-(Methoxycarbonyl)phenyl)boronic acid: Similar to (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H12BNO4 |
|---|---|
Poids moléculaire |
209.01 g/mol |
Nom IUPAC |
(2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3 |
Clé InChI |
ANMYJMVFGGXLNR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1C)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


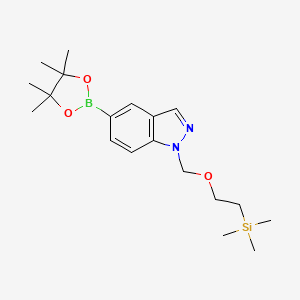
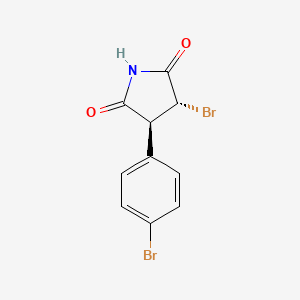
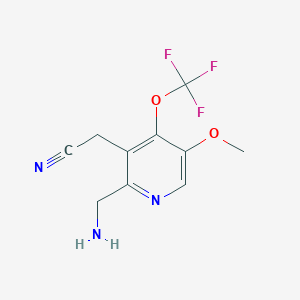
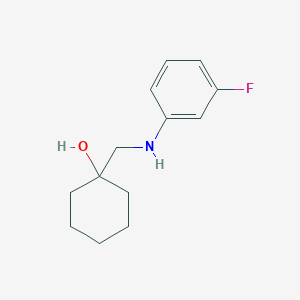
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
